molecular formula C9H18O2 B146188 Butyl valerate CAS No. 591-68-4

Butyl valerate

Cat. No. B146188
CAS RN: 591-68-4
M. Wt: 158.24 g/mol
InChI Key: OKJADYKTJJGKDX-UHFFFAOYSA-N
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Description

Butyl valerate, also known as n-butyl valerate, is an ester compound that is synthesized from butyl alcohol and pentoic acid. It is a flavor compound that has been studied for its synthesis using nanosolid heteropoly acid as a catalyst, which has shown to be effective in producing high yields of butyl valerate under optimal conditions .

Synthesis Analysis

The synthesis of butyl valerate has been achieved using nano-H3PW12O40/SiO2 as a catalyst. The optimal conditions for this synthesis include a molar ratio of pentoic acid to butyl alcohol of 1:1.2, a catalyst amount of 0.4g per 0.1mol of pentoic acid, a water-carrying volume of 10mL, a reaction time of 40 minutes, and a reaction temperature of about 120°C. Under these conditions, the yield of butyl valerate can reach up to 95.0% .

Molecular Structure Analysis

The molecular structure of butyl valerate is not directly discussed in the provided papers. However, the structure of related compounds, such as the ionic clathrate hydrate of tetrabutylammonium valerate, has been determined by single crystal X-ray analysis. This structure features five-compartment polyhedral cavities and small D cavities, with significant disordering observed in the crystal structures .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of butyl valerate itself. However, they do discuss the properties of the butyl group in various compounds. For example, the flexibility and conformational variety of the butyl group in cations of ionic liquids are important for the macroscopic and microscopic properties of these liquids. The rotational barriers and stable conformations of the butyl group have been analyzed using density functional theory, highlighting the influence of the butyl group on the properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl valerate are not explicitly detailed in the provided papers. However, the study of the twisted t-butyl group in certain compounds, such as cis,trans-2-5-di-t-butylcyclohexyl toluene-p-sulphonate, provides insights into the structural behavior of t-butyl groups, which may be relevant to understanding the properties of butyl valerate. The t-butyl groups are shown to be twisted away from the staggered position, and this structural detail is well reproduced by valence-force energy minimization calculations .

Scientific Research Applications

Synthesis Applications

Butyl valerate, synthesized from butyl alcohol and pentoic acid, finds significant application in the synthesis of flavors. A study demonstrated the use of nano-H3PW12O40/SiO2 as a catalyst for synthesizing butyl valerate, achieving a high yield of 95.0% under optimal conditions (Sheng Shu-ling, 2007).

Environmental and Bioengineering Applications

Butyl valerate and related compounds play a role in anaerobic systems, particularly in the degradation kinetics of organic acids derived from protein-fed systems. These kinetics are essential in wastewater treatment and biogas production (Batstone, Pind, & Angelidaki, 2003).

Biochemical and Toxicology Research

In biochemical research, butyl valerate is involved in studying enzyme activities, such as butyrylcholinesterase. This enzyme's activity with phenyl valerate has implications for understanding organophosphorus toxicity in humans (Mangas, Vilanova, & Estevez, 2017).

Industrial and Chemical Engineering

Butyl valerate is also relevant in extractive ultrafiltration, an important process in chemical engineering. Its extraction from aqueous solutions using tri-n-butyl phosphate in kerosene was studied, highlighting its significance in separation processes (Rubio et al., 2000).

Energy and Fuel Research

In the field of renewable energy, butyl valerate is examined for its combustion and emissions characteristics in compression ignition engines. This research is vital for developing alternative biofuels from non-food crops or waste (Contino et al., 2014).

Materials Science

In materials science, butyl valerate-related compounds like tetrabutylammonium valerate are studied for their crystal structures, aiding in the understanding of ionic clathrate hydrates (Rodionova et al., 2010).

Safety And Hazards

Butyl valerate is flammable and can cause irritation to the eyes, respiratory system, and skin . It’s recommended to avoid contact with skin and eyes, avoid breathing its vapors, and ensure adequate ventilation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

While specific future directions for butyl valerate are not detailed in the search results, it’s worth noting that esters like butyl valerate have potential applications in various fields, including the production of bioplastics , conversion of carboxylic acids to valuable products , and use as biofuels . These areas could represent future directions for research and application of butyl valerate.

properties

IUPAC Name

butyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJADYKTJJGKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060455
Record name Pentanoic acid, butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, liquid with an apple-raspberry odour
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.80 °C. @ 760.00 mm Hg
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
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Solubility

slightly, soluble in propylene glycol; slightly soluble in water
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
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Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871(d20/4)
Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl valerate

CAS RN

591-68-4
Record name Butyl valerate
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Record name Butyl valerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, butyl ester
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Record name Pentanoic acid, butyl ester
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Record name Butyl valerate
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Record name BUTYL VALERATE
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Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-92.8 °C
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
E Huyser - The Journal of Organic Chemistry, 1960 - ACS Publications
… ester exchange reaction yielded -butyl valerate which could … n-Butyl valerate. In another reaction 56 g. (0.48 mole)of 2-… The remaining material was «-butyl valerate which distilled …
Number of citations: 42 pubs.acs.org
ND Milk, I Heptanoate, P Juice, S Alcohol, LL Test… - Citeseer
Untitled Page 1 Page 2 2 Comments were received for the following when they were proposed in the Food Chemicals Codex Forum (FCCF): General Tests and Assays: • Appendix XVIA …
Number of citations: 3 citeseerx.ist.psu.edu
WJ McGill, L Ackerman - Journal of Polymer Science: Polymer …, 1974 - Wiley Online Library
… In addition poly(ethy1 acrylate) evolved acetal as well as ethyl propionate, while n-butyl valerate was evolved from poly(n-butyl acrylate) only after prolonged exposure. All products and …
Number of citations: 14 onlinelibrary.wiley.com
I Honigberg, W Hartung - The Journal of Organic Chemistry, 1960 - ACS Publications
… n-Butyl valerate. In another reaction 56 g. (0.48 mole)of 2-… The remaining material was «-butyl valerate which distilled at 119-121 at … authentic sample of «-butyl valerate. …
Number of citations: 8 pubs.acs.org
E Koivisto, N Ladommatos, M Gold - Energy & Fuels, 2015 - ACS Publications
… Initially, ethyl levulinate, butyl levulinate, ethyl valerate, and butyl valerate were tested each one on its own, as pure compounds, and none of these fuel molecules were observed to …
Number of citations: 32 pubs.acs.org
X Gong, Y Shen - International Journal of Energy Research, 2022 - Wiley Online Library
… In fact, VA can be converted into valuable fuels and chemicals 10, 11 such as butyl valerate, which can be used in gasoline or diesel. Compared with the traditional catalytic processes, …
Number of citations: 0 onlinelibrary.wiley.com
FS Mjalli, OU Ahmed - Korean Journal of Chemical Engineering, 2016 - Springer
… version (>90%) of ethyl valerate to butyl valerate. The yield of butyl valerate at 60oC was obtained as 99%. Employing Glyceline, the yield obtained was 96%. Although Reline is slightly …
Number of citations: 45 link.springer.com
P Hellier, N Ladommatos, R Allan, J Rogerson - Energy & fuels, 2013 - ACS Publications
… the alkyl chain length and also introducing methyl branches to the alkyl moiety increased the duration of ignition delay, while decreasing the molar oxygen content to form butyl valerate …
Number of citations: 22 pubs.acs.org
D Bleyan, P Svoboda, B Hausnerova - Ceramics International, 2015 - Elsevier
… 3 shows the peak shifts of the carbonyl group C=O stretch for 1% butyl valerate (BV) solution in hexane, decalin, 2ET and diethylene glycol monoethyl ether (DGME). The values of …
Number of citations: 31 www.sciencedirect.com
PJ Moles, ST Reid - Tetrahedron Letters, 1976 - Elsevier
4 however, undergo rearrangement to the corresponding N-hydroxyimide in the presence of acid. Carbon-carbon bond cleavage is also the major pathway observed on treatment with …
Number of citations: 5 www.sciencedirect.com

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